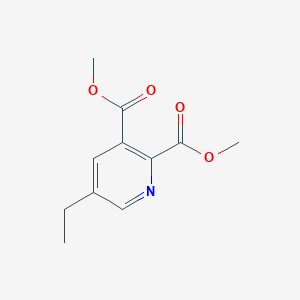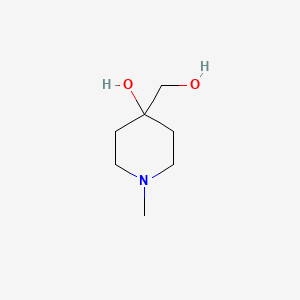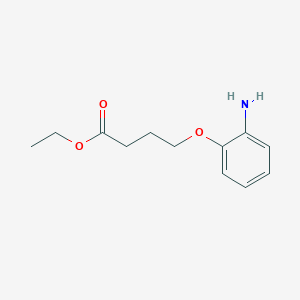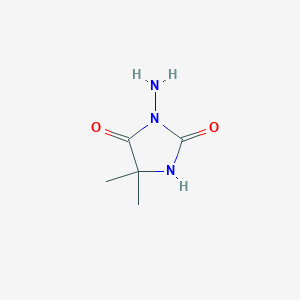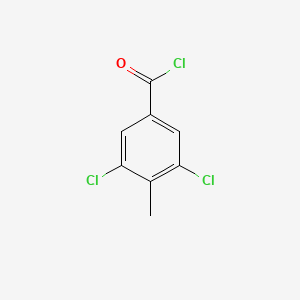
3,5-Dichloro-4-methylbenzoyl chloride
Overview
Description
3,5-Dichloro-4-methylbenzoyl chloride is a chemical compound with the molecular formula C8H5Cl3O . It has an average mass of 223.484 Da and a monoisotopic mass of 221.940598 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, one methyl group, and one acyl chloride group .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³ and a boiling point of 279.2±35.0 °C at 760 mmHg . It has a molar refractivity of 51.1±0.3 cm³ and a polar surface area of 17 Ų .Scientific Research Applications
1. Synthesis and Characterization in Organometallic Chemistry
3,5-Dichloro-4-methylbenzoyl chloride is used in the synthesis of complex organometallic compounds. For instance, it has been involved in the synthesis of pyrazolium bearing N-heterocyclic carbene–palladium(II) complexes, which are characterized by multinuclear NMR spectroscopy and X-ray crystallography (Giziroğlu, Donnadieu, & Bertrand, 2013).
2. Involvement in Nucleophilic Displacement Reactions
The chemical is utilized in reactions involving nucleophilic displacement. For example, in the synthesis of palladium(II) complexes with novel chelating iminocarbene ligands, the reaction dynamics and structural properties of the resultant compounds are explored, highlighting the role of this compound (Frøseth, Dhindsa, Røise, & Tilset, 2003).
3. Application in Analytical Chemistry
This compound finds applications in analytical chemistry, particularly in spectrophotometric methods. Enhanced spectrophotometric determination techniques utilize this compound in charge-transfer reactions to achieve high sensitivity and control in the analytical process (Xiao-hui, 2007).
4. Contribution to Crystal Structure Analysis
It plays a significant role in the formation of crystal structures in various compounds. Research involving hydrogen-bonded framework structures in related compounds explores the intricate arrangements and bonding interactions facilitated by components like this compound (Vasconcelos et al., 2006).
Safety and Hazards
properties
IUPAC Name |
3,5-dichloro-4-methylbenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNONPWRUIRVAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456226 | |
| Record name | Benzoyl chloride, 3,5-dichloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113485-46-4 | |
| Record name | Benzoyl chloride, 3,5-dichloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Bromobicyclo[4.1.0]heptane](/img/structure/B3045698.png)

